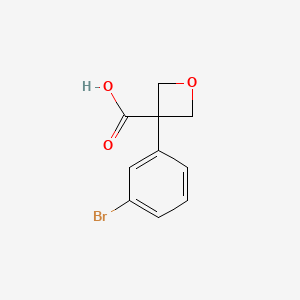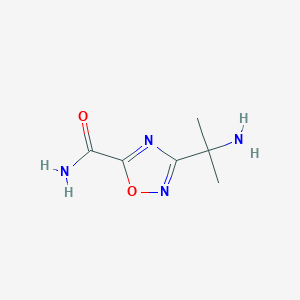![molecular formula C7H11NO5 B1377881 1-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1427358-60-8](/img/structure/B1377881.png)
1-Oxa-6-azaspiro[3.3]heptane oxalate
Descripción general
Descripción
1-Oxa-6-azaspiro[3.3]heptane oxalate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system with an oxygen and nitrogen atom incorporated into the ring. The oxalate form of this compound is often used due to its stability and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-azaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to obtain the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the complexity of the synthesis process. The removal of magnesium salts by filtration can be sluggish, and the product may contain partially hydrated oxalic acid, complicating the determination of the actual content of the compound . Despite these challenges, industrial production methods focus on optimizing reaction conditions and improving the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-6-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the spirocyclic structure .
Aplicaciones Científicas De Investigación
1-Oxa-6-azaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various binding sites, making it a versatile compound for drug design. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
1-Oxa-6-azaspiro[3.3]heptane oxalate can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but may have different solubility and stability properties.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Another spirocyclic compound with different functional groups.
The uniqueness of this compound lies in its specific spirocyclic structure and the stability provided by the oxalate form, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQQLMIYMDQAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)


![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)


